[(4-Fluoro-2-methoxyphenyl)methyl](methyl)amine
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Overview
Description
(4-Fluoro-2-methoxyphenyl)methylamine is an organic compound with the molecular formula C9H12FNO It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methoxyphenyl)methylamine typically involves the following steps:
Nitration: The starting material, 4-fluoro-2-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(4-Fluoro-2-methoxyphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxybenzene: A precursor in the synthesis of (4-Fluoro-2-methoxyphenyl)methylamine.
4-Fluoro-2-methylphenol: Another derivative with similar structural features.
5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-(4-(S-methylsulfonimidoyl)methyl)pyridin-2-yl)pyridin-2-amine: A compound with additional functional groups and potential therapeutic applications.
Uniqueness
(4-Fluoro-2-methoxyphenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H12FNO/c1-11-6-7-3-4-8(10)5-9(7)12-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
TYZWLPCWWSIBPP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1)F)OC |
Origin of Product |
United States |
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